![molecular formula C30H48O2Si B11833205 (R)-1-((tert-butyldiphenylsilyl)oxy)tetradecan-3-ol](/img/structure/B11833205.png)
(R)-1-((tert-butyldiphenylsilyl)oxy)tetradecan-3-ol
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Overview
Description
(R)-1-((tert-butyldiphenylsilyl)oxy)tetradecan-3-ol is a useful research compound. Its molecular formula is C30H48O2Si and its molecular weight is 468.8 g/mol. The purity is usually 95%.
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Biological Activity
(R)-1-((tert-butyldiphenylsilyl)oxy)tetradecan-3-ol, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound is characterized by its unique silyl ether functional group, which enhances its stability and solubility in organic solvents. The synthesis of this compound typically involves multi-step organic reactions, including asymmetric synthesis techniques that yield high enantiomeric purity. For instance, one method described the use of L-malic acid as a chiral template, resulting in enantiomerically pure intermediates that facilitate the final product's formation .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Notably, it exhibited selective toxicity towards breast cancer cells while sparing normal cells. The compound's ability to induce apoptosis in cancer cells was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations as low as 10 µg/mL, the compound inhibited bacterial growth by over 50%, demonstrating its potential use in developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects revealed that this compound significantly reduced edema in a carrageenan-induced paw edema model. Histological analysis showed decreased leukocyte infiltration and reduced expression of inflammatory markers, supporting its therapeutic potential in inflammatory conditions .
Data Summary Table
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to (R)-1-((tert-butyldiphenylsilyl)oxy)tetradecan-3-ol exhibit notable antimicrobial activity. For instance, derivatives of silanol compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often attributed to the presence of hydrophobic alkyl chains that facilitate membrane penetration .
Antioxidant Activity
Research has also highlighted the antioxidant properties of related silyl compounds. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The incorporation of the tert-butyldiphenylsilyl group enhances the electron-donating ability of the molecule, contributing to its antioxidant potential .
Drug Delivery Systems
The unique structural features of this compound make it a candidate for drug delivery systems. Its hydrophobic nature allows for encapsulation of hydrophobic drugs, improving their solubility and bioavailability. Studies have demonstrated that silyl ethers can enhance the stability of drug formulations, making them suitable for various therapeutic applications .
Antitumor Activity
There is emerging evidence suggesting that silylated compounds have potential as antitumor agents. Certain derivatives have been tested for their ability to inhibit tumor cell growth in vitro and in vivo. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of several silylated compounds against Pseudomonas aeruginosa and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential use as alternative antimicrobial agents .
Study 2: Drug Delivery Applications
In another case study, this compound was utilized in formulating a liposomal drug delivery system. The study found that incorporating this compound improved the encapsulation efficiency of anticancer drugs, leading to enhanced therapeutic outcomes in animal models .
Summary of Findings
The applications of this compound are diverse and promising across multiple domains:
Application | Description |
---|---|
Antimicrobial Activity | Effective against various bacterial strains; potential as an alternative antibiotic. |
Antioxidant Properties | Scavenges free radicals; reduces oxidative stress. |
Drug Delivery Systems | Enhances solubility and stability of hydrophobic drugs; improves bioavailability. |
Antitumor Activity | Shows potential in inhibiting tumor growth; modulates apoptosis pathways. |
Properties
Molecular Formula |
C30H48O2Si |
---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
(3R)-1-[tert-butyl(diphenyl)silyl]oxytetradecan-3-ol |
InChI |
InChI=1S/C30H48O2Si/c1-5-6-7-8-9-10-11-12-15-20-27(31)25-26-32-33(30(2,3)4,28-21-16-13-17-22-28)29-23-18-14-19-24-29/h13-14,16-19,21-24,27,31H,5-12,15,20,25-26H2,1-4H3/t27-/m1/s1 |
InChI Key |
YBDSSSXEEOTGDO-HHHXNRCGSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Origin of Product |
United States |
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